molecular formula C14H15NO2 B2494582 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- CAS No. 123675-40-1

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Cat. No. B2494582
CAS RN: 123675-40-1
M. Wt: 229.279
InChI Key: ZCSPYHPIRDRSPR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Naproxen's synthesis involves carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid, achieving up to 100% yield and selectivity using a specific catalyst system without extreme conditions or halogen promoters (Zhou et al., 1998).

Molecular Structure Analysis

The molecular structure of Naproxen has been determined by X-ray diffraction techniques, revealing its crystallization in a specific space group with detailed molecular dimensions. The structural analysis further extends to the enantiomers of related compounds, demonstrating the significance of stereochemistry in the compound's activity (Kim & Song, 1984).

Chemical Reactions and Properties

Naproxen's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a point of focus, revealing insights into its mechanism of action at the molecular level. Studies have shown that Naproxen inhibits COX-1 and COX-2, with the 7-methoxy isomer showing selective inhibition towards COX-2 (Abad et al., 2000).

Physical Properties Analysis

The crystallographic analysis of Naproxen and its derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding, which contribute to its stability and physicochemical properties. These studies provide insight into how the compound's structure affects its solubility and other physical properties (Bethanis et al., 2018).

Chemical Properties Analysis

Research on Naproxen's chemical properties has explored its reactivity, particularly focusing on the transformations it undergoes and its interactions with biological molecules. The compound's ability to form complexes with metals has been studied, showing its versatile chemical behavior and potential for creating new compounds with varied biological activities (Lazou et al., 2023).

Scientific Research Applications

Application in Cyclooxygenase Inhibition

  • Inhibition of COX Enzymes : (S)-(+)-6-methoxy-alpha-methyl-2-naphthaleneacetic acid, a synthetic non-steroidal anti-inflammatory drug (naproxen), has been found to inhibit COX-1 and COX-2 enzymes in human A549 cells. Naproxen showed an inhibitory effect with IC50 values of 3.42 microM for COX-1 and 1.53 microM for COX-2 (Abad et al., 2000).
  • Molecular Interactions with COX-2 : A detailed study of naproxen-COX-2 interactions using various techniques revealed that the pendant groups of the naphthyl scaffold are crucial for COX inhibition, and only minimal substitutions are tolerated. This study provided comprehensive information on naproxen binding to COX-2 (Duggan et al., 2010).

Structural and Physicochemical Studies

  • Molecular Structure Analysis : The molecular structure of naproxen was determined using X-ray diffraction, revealing intermolecular OH…O hydrogen bonds in its crystalline form (Kim & Song, 1984).
  • Photophysical Properties : Investigation into the photophysical properties of naproxen indicated specific solute-solvent interactions. Various conformations of naproxen, including intramolecular hydrogen bond-like formation, were explored (Velázquez et al., 1995).
  • Solubility Study : The equilibrium solubility of naproxen in different solvent mixtures under various temperatures was determined, providing valuable data for its application in pharmaceutical formulations (Huang et al., 2014).

properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPYHPIRDRSPR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.